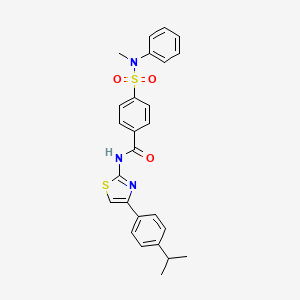

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide, also known as IMP-1088, is a small molecule inhibitor that has been shown to have antiviral properties. It has been studied for its potential use in treating a range of viral infections, including influenza, dengue fever, and Zika virus.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide and its derivatives have shown potential in anticancer research. A study by Ravinaik et al. (2021) revealed that similar compounds exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Tiwari et al. (2017) also synthesized related compounds, demonstrating promising anticancer activity, comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Antimicrobial Applications

The thiazole derivatives have been explored for their antimicrobial properties. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017). Additionally, Chawla (2016) reported that synthesized thiazole derivatives displayed good antimicrobial activity, especially when substituted with electron-donating groups (Chawla, 2016).

Antiallergy Potential

Research by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to the compound , revealed significant antiallergy activity, surpassing the potency of disodium cromoglycate in rat models (Hargrave et al., 1983).

Antifungal Activity

Saeed et al. (2008) synthesized N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and found that some of the compounds exhibited low to moderate antifungal activity (Saeed et al., 2008).

Antihyperglycemic and Antihyperlipidemic Agents

Henke et al. (1998) identified N-(2-benzoylphenyl)-L-tyrosine derivatives, related to the compound , as potent PPARgamma agonists with significant antihyperglycemic and antihyperlipidemic effects in rodent models of type 2 diabetes (Henke et al., 1998).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to have antibacterial activity , suggesting that the compound may target bacterial cells.

Mode of Action

Similar compounds have been found to exhibit antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to have antibacterial activity , suggesting that the compound may affect pathways related to bacterial growth and survival.

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may have a similar effect.

Action Environment

It’s worth noting that the efficacy of similar compounds has been found to be influenced by the presence of a cell-penetrating peptide , suggesting that the compound’s action may also be influenced by similar factors.

Eigenschaften

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S2/c1-18(2)19-9-11-20(12-10-19)24-17-33-26(27-24)28-25(30)21-13-15-23(16-14-21)34(31,32)29(3)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDPLTHMBLRNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)

![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)

![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)

![2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962574.png)